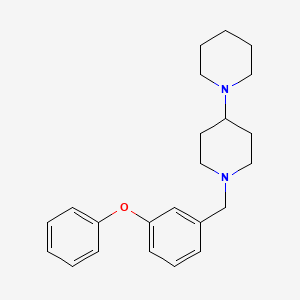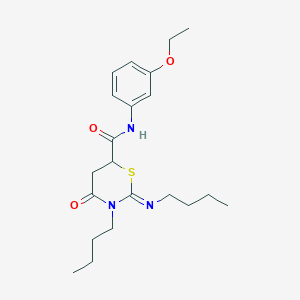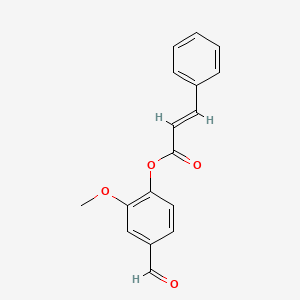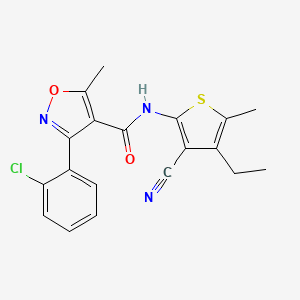![molecular formula C18H15F7N2O3 B14921880 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B14921880.png)
3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)-N~1~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of a dioxooctahydroisoindolyl group and a tetrafluorotrifluoromethylphenyl group, making it a subject of interest in both synthetic chemistry and applied research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)-N~1~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the dioxooctahydroisoindolyl moiety. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The tetrafluorotrifluoromethylphenyl group is then introduced via a substitution reaction, often using reagents like tetrafluorobenzene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and advanced purification methods like chromatography are employed to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)-N~1~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The phenyl group allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)-N~1~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)-N~1~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)propanoic acid
- 3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanoic acid
- 3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Uniqueness
What sets 3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)-N~1~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H15F7N2O3 |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C18H15F7N2O3/c19-11-10(18(23,24)25)12(20)14(22)15(13(11)21)26-9(28)5-6-27-16(29)7-3-1-2-4-8(7)17(27)30/h7-8H,1-6H2,(H,26,28) |
InChI Key |
BEHIXSGGHLVSLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCC(=O)NC3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B14921800.png)
![N-1-adamantyl-2-[(1,4-diphenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B14921804.png)
![5-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B14921810.png)

![(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B14921820.png)

![4-bromo-N,1-dimethyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-3-carboxamide](/img/structure/B14921824.png)

![2-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B14921833.png)
![methyl (2Z)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14921843.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B14921851.png)
![2-Methyl-3-[(4-methylbenzoyl)oxy]phenyl 4-methylbenzoate](/img/structure/B14921855.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)furan-2-carboxamide](/img/structure/B14921877.png)
